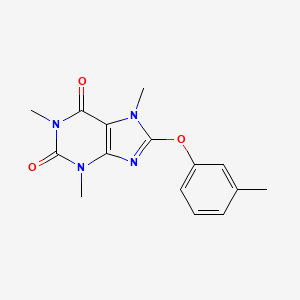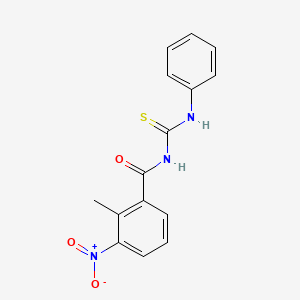![molecular formula C12H8N4O2 B5754348 5-[4-(1H-tetrazol-1-yl)phenyl]-2-furaldehyde](/img/structure/B5754348.png)
5-[4-(1H-tetrazol-1-yl)phenyl]-2-furaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(1H-tetrazol-1-yl)phenyl]-2-furaldehyde, commonly known as TTF, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of tetrazole-based compounds and has been studied extensively for its potential applications in various fields, including medicine, material science, and catalysis.
Mechanism of Action
The mechanism of action of TTF is not well understood. However, it is believed that TTF exerts its biological effects by interacting with specific proteins in the body. TTF has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
TTF has been shown to exhibit anti-inflammatory and anti-cancer properties. TTF has also been shown to have a positive effect on the immune system. TTF has been shown to inhibit the production of certain cytokines that are involved in inflammation. TTF has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of TTF is its ease of synthesis. TTF can be synthesized on a large scale using simple laboratory equipment. TTF is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of TTF is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on TTF. One area of interest is the development of new TTF-based materials with unique properties. TTF has also been studied for its potential use as a catalyst in various chemical reactions, and further research in this area could lead to the development of new and more efficient catalysts. Additionally, further research is needed to fully understand the mechanism of action of TTF and to identify potential new therapeutic applications for this compound.
Synthesis Methods
The synthesis of TTF involves the reaction of 4-aminophenyltetrazole with furfural in the presence of an acid catalyst. This reaction results in the formation of TTF as a yellow crystalline solid. The synthesis of TTF is relatively simple and can be carried out on a large scale.
Scientific Research Applications
TTF has been extensively studied for its potential applications in various fields of scientific research. In medicine, TTF has been shown to exhibit anti-inflammatory and anti-cancer properties. TTF has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In material science, TTF has been used as a building block for the synthesis of novel materials with unique properties. TTF has also been studied for its potential use as a catalyst in various chemical reactions.
properties
IUPAC Name |
5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-7-11-5-6-12(18-11)9-1-3-10(4-2-9)16-8-13-14-15-16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIABAJDCHUSRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6260808 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)
![N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5754279.png)
![2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5754281.png)
![[3-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5754285.png)





![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)

![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)
